N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
“N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached . The dimethoxybenzamide part of the molecule suggests the presence of a benzamide group with two methoxy (OCH3) groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The oxadiazole ring, for example, might undergo reactions with nucleophiles or electrophiles . The fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial and Antifungal Properties
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide and its derivatives have been explored for their antimicrobial and antifungal properties. Research has shown that certain compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial activity. For instance, a study involving the synthesis of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles demonstrated very good antimicrobial activity for specific compounds, highlighting the potential of such structures in developing new antimicrobial agents (Karthikeyan et al., 2008). Moreover, the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs further supports the relevance of incorporating fluorine atoms and the oxadiazole ring in drug design for enhanced antimicrobial activity (Desai et al., 2013).
Anticonvulsant Activity
The 1,3,4-oxadiazole ring, when included in certain chemical structures, has shown potential in anticonvulsant activity. A study involving the design and synthesis of new 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents revealed that specific modifications to the oxadiazole ring can lead to compounds with promising anticonvulsant properties. This suggests the potential therapeutic applications of such compounds in the treatment of epilepsy and related disorders (Zarghi et al., 2008).
Anticancer and Antimicrobial Agents
Further exploration into the derivatives of this compound has led to the synthesis and biological evaluation of compounds with potential anticancer and antimicrobial activities. A notable study synthesized a series of derivatives and evaluated their anticancer activity against the MCF-7 cell line, demonstrating potent cytotoxicity for certain compounds. These findings underscore the potential of oxadiazole derivatives in the development of new anticancer agents (Naik et al., 2022).
Insecticidal Activities
The 1,3,4-oxadiazole ring, when incorporated into certain molecular structures, has also been investigated for its insecticidal activities. A study on the synthesis of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles showed that these compounds possess significant insecticidal properties against armyworms, indicating the potential application of oxadiazole derivatives in agricultural pest control (Shi et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance certain properties such as lipophilicity, metabolic stability, and potency .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that they may induce a range of molecular and cellular effects .
Action Environment
The stability of the compound could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-5-3-4-12(14(13)24-2)15(22)19-17-21-20-16(25-17)10-6-8-11(18)9-7-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOIVOIXNJLFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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